Hydrogen cyanide; tetraethylammonium

regioselective cyanation conjugate addition β-cyanoketone

Tetraethylammonium cyanide ([(CH₃CH₂)₄N]CN; TEACN) is a quaternary ammonium salt of hydrogen cyanide that serves as a soluble, nucleophilic cyanide source in polar organic media. Unlike inorganic alkali metal cyanides, TEACN dissolves in solvents such as dimethylformamide and acetonitrile, enabling homogeneous reaction conditions in non-aqueous systems.

Molecular Formula C9H21N2+
Molecular Weight 157.28 g/mol
Cat. No. B12061618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen cyanide; tetraethylammonium
Molecular FormulaC9H21N2+
Molecular Weight157.28 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC.C#N
InChIInChI=1S/C8H20N.CHN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;1H/q+1;
InChIKeyFNJBNCJSJSYYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethylammonium Cyanide (TEACN) – A Quaternary Ammonium Cyanide Source for Non-Aqueous Organic and Inorganic Synthesis


Tetraethylammonium cyanide ([(CH₃CH₂)₄N]CN; TEACN) is a quaternary ammonium salt of hydrogen cyanide that serves as a soluble, nucleophilic cyanide source in polar organic media [1]. Unlike inorganic alkali metal cyanides, TEACN dissolves in solvents such as dimethylformamide and acetonitrile, enabling homogeneous reaction conditions in non-aqueous systems. It is employed principally in the synthesis of cyanometallate complexes and in the regioselective 1,4‑hydrocyanation of α,β‑unsaturated ketones [2].

Why Potassium Cyanide or Trimethylsilyl Cyanide Cannot Substitute Tetraethylammonium Cyanide in Regioselective Cyanation


Cyanide sources are not functionally interchangeable because the counter‑ion dictates solubility, ion‑pairing, and reaction chemoselectivity. Alkali metal cyanides such as KCN are virtually insoluble in aprotic organic solvents, precluding homogeneous reactions without phase‑transfer additives. Trimethylsilyl cyanide (TMSCN) delivers the 1,2‑adduct with enones under basic conditions, whereas tetraethylammonium cyanide directs exclusive 1,4‑addition when activated by Sc(III) triflate [1]. Moreover, TEACN eliminates the risk of liberating toxic HCN gas during work‑up, a persistent hazard with inorganic cyanides in protic or acidic environments [1].

Quantitative Differentiation of Tetraethylammonium Cyanide Against Closest Analogs – Evidence for Procurement Decisions


Exclusive 1,4‑Regioselectivity vs. 1,2‑Addition with TMSCN in Enone Hydrocyanation

Under Sc(III) triflate catalysis, TEACN adds to chalcones with exclusive 1,4‑regioselectivity, yielding β‑cyanoketones in 72–92% isolated yield [1]. In contrast, TMSCN with base catalysts gives the 1,2‑adduct selectively [1]. This inversion of regiochemistry is dictated by the cyanide source, not the catalyst alone.

regioselective cyanation conjugate addition β-cyanoketone

Elimination of HCN Gas Liberation vs. Free Hydrogen Cyanide or Inorganic Cyanide Sources

The TEACN/Sc(OTf)₃ protocol proceeds without liberation of toxic HCN gas throughout the reaction and aqueous work‑up [1]. Free HCN or acidification of KCN/NaCN releases gaseous HCN, requiring specialized ventilation and monitoring. This difference is categorical, but the quantitative benefit is measured in operational safety compliance and reduced engineering controls.

safety HCN-free cyanation benchtop reagent

Organic-Solvent Solubility vs. Alkali Metal Cyanides for Homogeneous Non-Aqueous Reactions

TEACN dissolves readily in polar aprotic solvents such as DMF and acetonitrile [1]; the Ramesh–Lalitha protocol uses a 0.033 M solution in DMF. In contrast, KCN and NaCN are essentially insoluble in these media (solubility typically <0.001 M) [2], necessitating heterogeneous conditions or phase‑transfer catalysts that add complexity and variability.

solubility non-aqueous synthesis homogeneous catalysis

Sc(III) Triflate Compatibility – Exclusive Activation of TEACN over Other Cyanide Sources

Sc(OTf)₃ uniquely activates TEACN for 1,4‑addition; when paired with TEACN, Sc(OTf)₃ delivers yields of 72–92%, whereas Yb(OTf)₃ gives only 30–40% and TMSOTf 56–70% under identical conditions [1]. Attempts to use KCN with Sc(OTf)₃ fail due to insolubility. Thus, the TEACN–Sc(OTf)₃ pair is a privileged combination.

Lewis acid catalysis scandium triflate cyanide transfer

High‑Value Application Scenarios for Tetraethylammonium Cyanide Based on Quantitative Evidence


Regioselective Synthesis of β‑Cyanoketone Building Blocks for GABA Analogues

The exclusive 1,4‑addition of TEACN to chalcones, yielding 72–92% of β‑cyanoketones [1], directly supports the preparation of γ‑aminobutyric acid (GABA) analogues via subsequent reduction. TEACN is the cyanide source of choice when synthetic routes demand conjugate addition without competing 1,2‑attack.

Non‑Aqueous Preparation of Cyanometallate Complexes

TEACN serves as a soluble cyanide donor in polar organic solvents, enabling the synthesis of homoleptic cyanometallates such as [NEt₄]₃[TiIII(CN)₆] [2]. Its solubility advantage over KCN eliminates the need for aqueous–organic biphasic systems, simplifying crystallization and improving purity.

Benchtop‑Safe Cyanation in Laboratories Without HCN Ventilation Infrastructure

Because the TEACN/Sc(OTf)₃ method generates no detectable HCN gas [1], it is uniquely suited for research facilities that lack fume‑hood capacity for gaseous HCN or cannot safely handle acid‑labile inorganic cyanides during work‑up.

Lewis Acid‑Mediated C–C Bond Formation Requiring a Non‑Coordinating Cyanide Source

The weakly coordinating tetraethylammonium cation does not compete with Sc(III) for cyanide, permitting efficient catalysis. This property is critical when the Lewis acid is sensitive to alkali metal counter‑ions, as evidenced by the failure of KCN to react under identical Sc(OTf)₃‑catalyzed conditions [1].

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